5-n-Tricosylresorcinol

Catalog No.
S577390
CAS No.
70110-60-0
M.F
C29H52O2
M. Wt
432.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-n-Tricosylresorcinol

CAS Number

70110-60-0

Product Name

5-n-Tricosylresorcinol

IUPAC Name

5-tricosylbenzene-1,3-diol

Molecular Formula

C29H52O2

Molecular Weight

432.7 g/mol

InChI

InChI=1S/C29H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-24-28(30)26-29(31)25-27/h24-26,30-31H,2-23H2,1H3

InChI Key

OHTBGMREZYLZQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O

The exact mass of the compound 5-Tricosyl-1,3-benzenediol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 5-alkylresorcinol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl resorcinols and derivatives [PK1503]. However, this does not mean our product can be used or applied in the same or a similar way.

5-n-Tricosylresorcinol (C23:0 AR) is a highly lipophilic, 23-carbon straight-chain alkylresorcinol naturally abundant in the bran of wheat and rye [1]. Structurally, it features a 1,3-dihydroxybenzene ring coupled to an ultra-long saturated aliphatic tail, conferring potent amphiphilic properties that dictate its behavior in lipid bilayers and enzymatic binding pockets [2]. In industrial and laboratory procurement, pure 5-n-tricosylresorcinol is primarily sourced as an analytical standard for whole-grain biomarker quantification via UHPLC-MS/MS, and as a specialized biochemical reagent for lipoxygenase inhibition and membrane biophysics studies [3]. Its extreme hydrophobicity and specific chain length make it a critical material for applications where shorter-chain homologs or crude phenolic mixtures fail to provide the necessary structural rigidification or analytical specificity.

Research Fit

Chain-length-dependent bioactive phenolic lipid for SAR studies
Analytical reference standard grade available (HPLC-certified)
Bacterial encystment marker context (Azotobacter developmental model)

Procurement of pure 5-n-tricosylresorcinol is necessary because generic substitution with crude wheat bran extracts or shorter-chain alkylresorcinols (e.g., 5-n-pentadecylresorcinol, C15:0) fundamentally alters experimental and analytical outcomes [1]. Crude extracts contain variable mixtures of C15 to C25 homologs, making it impossible to isolate the specific membrane-rigidifying effects or exact enzyme inhibition kinetics dictated by the C23 chain [2]. Furthermore, in biomarker analysis, the precise ratio of C23:0 to other homologs (such as C17:0 or C21:0) is the exact metric used to differentiate wheat from rye consumption; using a generic total-alkylresorcinol standard obliterates this resolution [3]. Finally, structure-activity relationship (SAR) studies demonstrate that the C23 chain length significantly reduces cytotoxicity while maximizing lipoxygenase inhibition compared to C15:0, meaning shorter homologs cannot be used as functional equivalents in enzyme assays or cell culture [4].

Substitution Risk

Chain-length-dependent bioactivity

Lipoxygenase inhibition and antioxidant potency shift with alkyl chain length; substituting C21:0 or C25:0 may alter assay outcomes.

Cytotoxicity profile variation

Normal fibroblast cytotoxicity differs markedly between homologs; safety-window interpretation depends on exact chain length.

Biological origin mismatch

Cereal grain alkylresorcinols are constitutive metabolites, while C23:0 from Azotobacter is developmentally induced; cellular context may not transfer.

Superior Lipoxygenase Inhibition vs. Shorter-Chain Homologs

In comparative enzymatic assays against soybean lipoxygenase isoenzymes (L-1, L-2, L-3), pure 5-n-tricosylresorcinol (C23:0) demonstrated the highest inhibitory efficiency among tested homologs [1]. The inhibitory activity of alkylresorcinols is directly correlated with the length of the aliphatic chain. Consequently, C23:0 exhibits an IC50 in the low micromolar range, significantly outperforming shorter-chain alternatives like 5-n-pentadecylresorcinol (C15:0) [1].

Evidence DimensionLipoxygenase (LOX) Inhibition (IC50)
Target Compound Data5-n-Tricosylresorcinol (C23:0): Low micromolar IC50 (most efficient inhibitor)
Comparator Or Baseline5-n-Pentadecylresorcinol (C15:0): Higher IC50 (less efficient inhibitor)
Quantified DifferenceC23:0 provides superior enzyme inhibition due to optimal hydrophobic tail binding in the lipoxygenase active site.
ConditionsIn vitro assay using soybean lipoxygenase isoenzymes with linoleic or arachidonic acid substrates.

For buyers formulating enzyme inhibitors or studying lipid oxidation pathways, the pure C23:0 homolog provides superior lipoxygenase inhibition compared to shorter-chain analogs.

Lipoxygenase Inhibition
Reported
C23:0 > C15:0 (most efficient homolog)
Chain-length-dependent enzyme inhibition context
Soybean lipoxygenase L-1, L-2, L-3; linoleic/arachidonic acid substrates

Bilayer Rigidification and Rotational Restraint

The ultra-long 23-carbon tail of 5-n-tricosylresorcinol deeply inserts into lipid bilayers, fundamentally altering membrane biophysics. Studies using fluorescent membrane probes (NBD-PE and TMA-DPH) in Azotobacter chroococcum models reveal that the presence of C23:0 in the lipid bilayer significantly restrains phospholipid rotational motion [1]. This structural rigidification is a specific function of long-chain homologs synthesized during bacterial cyst formation, an effect not replicated by shorter-chain alkylresorcinols [1].

Evidence DimensionPhospholipid Rotational Motion (Membrane Fluidity)
Target Compound Data5-n-Tricosylresorcinol (C23:0): Restrains rotational motion and rigidifies bilayer
Comparator Or BaselineShorter-chain ARs (e.g., C15:0) / Standard Phospholipids: Higher membrane fluidity
Quantified DifferenceC23:0 induces a measurable decrease in membrane fluidity and rotational motion.
ConditionsLipid bilayer analysis using NBD-PE and TMA-DPH fluorescent probes.

Essential for researchers engineering liposomes or studying bacterial desiccation resistance, where precise control over membrane rigidification is process-critical.

Fibroblast Cytotoxicity
Reported
IC50 = 1965 µM (L929)
Chain-length-dependent cytotoxicity endpoint
MTT assay, 48h; >10× lower than C17:0 (171 µM)

Essential Calibration Standard for Wheat vs. Rye Differentiation

In nutritional epidemiology, the ratio of specific alkylresorcinol homologs is used to differentiate whole-grain wheat intake from rye intake. Wheat bran contains approximately 7-8% C23:0, while rye bran contains ~11% [1]. Calculating exact ratios (such as C17:0 to C21:0, and profiling C23:0) requires pure analytical standards. Using a generic total-alkylresorcinol assay or crude extract prevents the precise LC-MS calibration needed to quantify these distinct homolog profiles [1].

Evidence DimensionAnalytical Specificity (Homolog Ratio Resolution)
Target Compound DataPure 5-n-Tricosylresorcinol Standard: Enables exact quantification of C23:0 for ratio calculations
Comparator Or BaselineCrude Wheat Bran Extract / Total AR Assays: Cannot resolve individual homolog ratios
Quantified DifferencePure standard allows absolute quantification required to distinguish wheat (high C21/C19) from rye (high C17/C19/C21/C23).
ConditionsUHPLC-ESI-QTOF MS or GC-MS biomarker profiling of biological fluids or food matrices.

Procurement of the pure C23:0 standard is strictly necessary for laboratories performing validated nutritional biomarker profiling and food authentication.

Membrane Antioxidant
Reported
C23:0 IC50 = 59 µM; C15:0 = 10 µM
Membrane-localized antioxidant endpoint context
Human erythrocyte membrane, H2O2-induced peroxidation

Inverse Correlation Between Chain Length and Cytotoxicity

In structure-activity relationship (SAR) studies against human colon cancer cell lines (HT-29), the antiproliferative activity of alkylresorcinols is negatively correlated with side-chain length. 5-n-Tricosylresorcinol (C23:0) exhibits weak inhibitory effects (IC50 > 50 µM), whereas shorter homologs like 5-n-heptadecylresorcinol (C17:0) demonstrate much stronger cytotoxicity (IC50 ~ 30 µM) [1]. This marked difference makes C23:0 a critical long-chain benchmark for establishing baseline toxicity in phenolic lipid screening [1].

Evidence DimensionAntiproliferative Activity (IC50 in HT-29 cells)
Target Compound Data5-n-Tricosylresorcinol (C23:0): IC50 > 50 µM (Weak cytotoxicity)
Comparator Or Baseline5-n-Heptadecylresorcinol (C17:0): IC50 ~ 30 µM (Strong cytotoxicity)
Quantified DifferenceC23:0 is significantly less cytotoxic than C17:0, demonstrating a strict chain-length dependency.
ConditionsIn vitro cell viability assay using human HT-29 colon cancer cells.

Provides a necessary long-chain, low-toxicity baseline comparator for pharmaceutical researchers mapping the SAR of phenolic lipids.

Encystment Marker
Class-level
5.6% cyst dry weight (AR1)
Developmental-stage lipid marker for Azotobacter model
Synthesis temporally regulated post-PHB accumulation
Analytical Standard
Specification review
≥95.0% (HPLC)
Certified single-homolog reference for LC-MS quantification
Enables accurate calibration for alkylresorcinol profiling

Nutritional Epidemiology & Food Authentication

As a pure analytical standard, 5-n-tricosylresorcinol is essential for calibrating UHPLC-MS/MS and GC-MS instruments to quantify whole-grain intake biomarkers. It enables researchers to calculate exact homolog ratios to definitively distinguish wheat consumption from rye consumption in clinical samples [1].

Enzyme Inhibitor Formulation and Screening

Due to its superior ability to inhibit soybean lipoxygenase isoenzymes at low micromolar concentrations, C23:0 is the preferred long-chain resorcinolic lipid for formulating experimental lipoxygenase inhibitors and studying lipid oxidation pathways [2].

Liposome Engineering and Membrane Biophysics

Because the ultra-long C23 tail deeply inserts into and rigidifies lipid bilayers, this compound is ideal for biophysical studies requiring the restraint of phospholipid rotational motion, such as engineering specialized liposomes or modeling bacterial desiccation resistance [3].

Structure-Activity Relationship (SAR) Baselines in Oncology

Given its weak cytotoxicity compared to shorter homologs (like C15:0 or C17:0), C23:0 serves as an optimal negative control or long-chain benchmark in high-throughput screening assays evaluating the antiproliferative effects of phenolic lipids [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipoxygenase pathway SAR studies
Long-chain reference homolog (C23:0)
Chain-length-dependent inhibition efficiency
Normal fibroblast cytotoxicity screening
Low-basal-cytotoxicity homolog
Chain-length-dependent cytotoxicity profile
Alkylresorcinol quantification by LC-MS
Certified analytical standard (≥95% HPLC)
Single-homolog calibration accuracy
Bacterial encystment model studies
Cyst-specific biochemical marker (AR1)
Developmental-stage lipid profiling

XLogP3

13.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

432.396730897 Da

Monoisotopic Mass

432.396730897 Da

Heavy Atom Count

31

Appearance

Powder

UNII

6AS8F6H2BV

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

70110-60-0

Wikipedia

5-Tricosyl-1,3-benzenediol

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl resorcinols and derivatives [PK1503]

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